2-Fluorobenzo[b]phenazine-6,11-dione 12-oxide
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Overview
Description
3-FLUORO-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE is a complex organic compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 3-FLUORO-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE typically involves multiple steps. One common method includes the Michael addition of 1,4-naphthoquinone and 3,5-diaminobenzoic acid, followed by a Suzuki coupling reaction . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
3-FLUORO-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
3-FLUORO-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-FLUORO-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE involves its interaction with various molecular targets and pathways. It can accept and donate electrons, making it a potent redox-active compound. This property allows it to interfere with cellular redox processes, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage . In cancer cells, this can result in apoptosis or programmed cell death .
Comparison with Similar Compounds
3-FLUORO-6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-5-IUM-5-OLATE is unique compared to other phenazine derivatives due to its specific fluorine substitution, which enhances its biological activity and stability . Similar compounds include:
3-AMINO-6,11-DIOXO-6,11-DIHYDROBENZO[B]CARBAZOLE-1-CARBOXYLIC ACID: Known for its anticancer and antimicrobial activities.
6,11-DIHYDRO-BENZO[2,3-B]PHENAZINE-6,11-DIONES: Used in the synthesis of various organic compounds and as intermediates in pharmaceutical production.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C16H7FN2O3 |
---|---|
Molecular Weight |
294.24 g/mol |
IUPAC Name |
3-fluoro-5-oxidobenzo[b]phenazin-5-ium-6,11-dione |
InChI |
InChI=1S/C16H7FN2O3/c17-8-5-6-11-12(7-8)19(22)14-13(18-11)15(20)9-3-1-2-4-10(9)16(14)21/h1-7H |
InChI Key |
MSWBTKXQFFCLII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC4=C(C=C(C=C4)F)[N+](=C3C2=O)[O-] |
Origin of Product |
United States |
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